Patent-Explicit Inclusion in Anti-Cancer Claims: Differentiator from Non-Patented 5-Alkyl Analogs
The compound 2-amino-5-propan-2-ylthiophene-3-carbonitrile (InChIKey: TXDCULBQLGOIOX-UHFFFAOYSA-N) is explicitly listed in the claims of patent AU2013279275A1 as a chemical entity within a family of thiophene derivatives possessing cytostatic activity against tumor cells [1]. In contrast, the 5-methyl analog (CAS 138564-58-6) and the 5-ethyl analog (CAS 635302-32-8) are not claimed in this patent, and are primarily referenced as intermediates for olanzapine synthesis or as general building blocks . The explicit patent inclusion establishes a documented intellectual property path for anti-cancer development that is absent for comparator compounds.
| Evidence Dimension | Patent-based anti-cancer composition-of-matter claim status |
|---|---|
| Target Compound Data | Explicitly claimed in AU2013279275A1 (claim description 14) |
| Comparator Or Baseline | 5-Methyl analog (CAS 138564-58-6): Not claimed in AU2013279275A1; 5-Ethyl analog (CAS 635302-32-8): Not claimed |
| Quantified Difference | Binary: claimed vs. not-claimed |
| Conditions | Patent AU2013279275A1, filed 2013, granted in Australia |
Why This Matters
For procurement decisions in drug discovery programs, patent claim status directly impacts freedom-to-operate and the compound's eligibility for lead optimization without infringement risk; the 5-isopropyl compound uniquely holds explicit anti-cancer patent standing among open-chain 5-alkyl 2-aminothiophene-3-carbonitriles.
- [1] Viallet, E. et al. (2013). AU Patent AU2013279275A1: Novel anti-cancer thiophene compounds, claim description 14. View Source
